Tris(dimethylamido)aluminum(III)

Description

Overview of Organoaluminum Chemistry and its Relevance in Materials Science

Organoaluminum chemistry, a major branch of organometallic chemistry, focuses on compounds containing aluminum-carbon bonds. numberanalytics.comwikipedia.org The field's origins trace back to the 19th century, but it gained substantial momentum in the mid-20th century with Karl Ziegler's Nobel Prize-winning research on the direct synthesis of trialkylaluminum compounds and their application in olefin polymerization. numberanalytics.comwikipedia.org

The reactivity of organoaluminum compounds is characterized by the polarity of the C-Al bond and the high Lewis acidity of three-coordinate aluminum species. wikipedia.org These compounds are typically highly reactive and sensitive to air and moisture. numberanalytics.com Their industrial significance is vast, with primary applications in the production of polyolefins, linear alcohols, and α-olefins. wikipedia.orgresearchgate.net

In materials science, organoaluminum compounds are indispensable precursors for the synthesis of advanced materials. numberanalytics.comnumberanalytics.com They are utilized in the production of polymers, nanomaterials such as aluminum oxide nanoparticles, and thin films for electronic applications. numberanalytics.comnumberanalytics.com Their role as co-catalysts, for instance as methylaluminoxane (B55162) (MAO) in Ziegler-Natta and metallocene-catalyzed polymerization, has been revolutionary. researchgate.net The versatility of organoaluminum chemistry continues to drive innovation in catalysis, organic synthesis, and the development of novel materials with unique electronic and structural properties. researchgate.netnumberanalytics.com

Contextualization of Tris(dimethylamido)aluminum(III) within Homoleptic Amidoaluminum Compounds

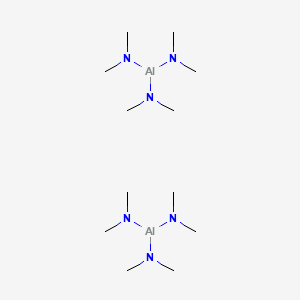

Tris(dimethylamido)aluminum(III), with the chemical formula Al(N(CH₃)₂)₃, is classified as a homoleptic amidoaluminum compound, meaning its central aluminum atom is bonded exclusively to identical dimethylamido ligands. ereztech.comsmolecule.comrsc.org Unlike traditional organoaluminum compounds such as trimethylaluminum (B3029685) (TMA), it does not possess direct aluminum-carbon bonds. researchgate.net This structural feature is a key advantage in certain applications, as it can significantly reduce carbon contamination in deposited materials. researchgate.net

Structurally, Tris(dimethylamido)aluminum(III) exists as a dimer in the solid state, with the formal name bis(μ-dimethylamino)tetrakis(dimethylamino)dialuminium. wikipedia.org This dimeric structure features two aluminum centers bridged by two dimethylamido groups, with each aluminum atom achieving a more stable, distorted tetrahedral geometry. This association is a result of the electron-deficient nature of the three-coordinate aluminum center.

Homoleptic metal amides, particularly those of aluminum, are of significant interest as precursors for thin film deposition. rsc.org Dialkylamido compounds like Tris(dimethylamido)aluminum(III) are noted for their high volatility and reactivity at relatively low temperatures, which are desirable characteristics for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. rsc.orgresearchgate.net

| Property | Value |

| Chemical Formula | C₁₂H₃₆Al₂N₆ (Dimer) |

| Molar Mass | 159.21 g/mol (Monomer) ereztech.comsmolecule.com |

| Appearance | White to yellow crystals, Light brown solid ereztech.comsmolecule.com |

| Melting Point | 82-84 °C ereztech.comsigmaaldrich.com |

| Density | 0.865 g/mL at 25 °C smolecule.comsigmaaldrich.com |

| Structure | Dimeric with bridging dimethylamido ligands wikipedia.org |

Research Landscape and Motivations for Investigating Tris(dimethylamido)aluminum(III)

The primary motivation for the extensive research into Tris(dimethylamido)aluminum(III), often abbreviated as TDMAA, is its potential as a superior precursor for the deposition of aluminum-containing thin films. aip.org It is widely investigated for use in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) to produce high-quality aluminum oxide (Al₂O₃) and aluminum nitride (AlN) films. ereztech.comaip.org

A significant driver for this research is the need for alternative precursors to the industry-standard trimethylaluminum (TMA). aip.org While effective, TMA's direct Al-C bonds can lead to carbon impurities in the deposited films, which can be detrimental to the performance of electronic devices. researchgate.netaip.org TDMAA, lacking these direct Al-C bonds, offers a pathway to films with significantly lower carbon contamination, with levels as low as ~1% being reported. aip.orgucsd.edu

Key research findings highlight several advantages of TDMAA:

Excellent Volatility and Thermal Stability : Thermogravimetric analysis has demonstrated that TDMAA has the requisite volatility and stability for use in ALD processes. smolecule.comaip.org

Low-Temperature Deposition : It enables the growth of high-quality crystalline AlN films at temperatures as low as 400°C, which is compatible with back-end-of-line (BEOL) semiconductor manufacturing processes. ucsd.eduucsd.edu

High-Purity Films : When used with co-reagents like water (for Al₂O₃) or ammonia (B1221849) and hydrazine (B178648) (for AlN), it produces nearly pure films with minimal impurities. aip.orgucsd.edu For instance, ALD of alumina (B75360) at 250°C using TDMAA and water resulted in films with only adventitious surface carbon. aip.org

Versatility in Deposition Techniques : TDMAA has been successfully employed in both thermal and plasma-enhanced ALD (PE-ALD) processes, demonstrating its flexibility. researchgate.netaip.org

Current research focuses on optimizing deposition processes, exploring new co-reactants, and understanding the surface chemistry involved during film growth to further enhance material properties for applications in microelectronics, optoelectronics, and as protective coatings. rsc.orgucsd.edu

| Application Area | Precursor | Co-reagent | Deposition Method | Key Finding | Reference |

| Aluminum Oxide | TDMAA | Water | Thermal ALD (250°C) | Nearly pure Al₂O₃ films with ~1% carbon impurity. | aip.org |

| Aluminum Nitride | TDMAA | Ammonia | Thermal/Plasma ALD | Alternative to TMA for lower carbon content. | rsc.orgresearchgate.net |

| Aluminum Nitride | TDMAA | Hydrazine (N₂H₄) | Atomic Layer Annealing (≤400°C) | High-quality crystalline AlN with low oxygen/carbon contamination. | ucsd.edu |

| Aluminum Nitride | TDMAA | Hydrazine (N₂H₄) | Pulsed CVD (580°C) | Crystalline films with low impurity content. | ucsd.edu |

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

32093-39-3 |

|---|---|

Formule moléculaire |

C12H36Al2N6 |

Poids moléculaire |

318.42 g/mol |

Nom IUPAC |

dialuminum;dimethylazanide |

InChI |

InChI=1S/6C2H6N.2Al/c6*1-3-2;;/h6*1-2H3;;/q6*-1;2*+3 |

Clé InChI |

JGZUJELGSMSOID-UHFFFAOYSA-N |

SMILES |

CN(C)[Al](N(C)C)N(C)C.CN(C)[Al](N(C)C)N(C)C |

SMILES canonique |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Al+3].[Al+3] |

Pictogrammes |

Flammable; Corrosive |

Origine du produit |

United States |

Synthetic Methodologies and Precursor Design

Established Synthetic Pathways for Tris(dimethylamido)aluminum(III)

The synthesis of Tris(dimethylamido)aluminum(III), a key precursor in various chemical processes, is predominantly achieved through a few well-established methods. These routes are favored for their reliability and efficiency in producing this valuable aluminum amide.

Salt Metathesis Reactions

The most common and widely utilized method for synthesizing Tris(dimethylamido)aluminum(III) is through a salt metathesis reaction. wikipedia.org This approach involves the reaction of an aluminum halide, typically aluminum trichloride (B1173362) (AlCl₃), with a dimethylamide salt of an alkali metal, such as lithium dimethylamide (LiN(CH₃)₂). wikipedia.org The driving force for this reaction is the formation of a stable alkali metal halide salt (e.g., LiCl), which precipitates from the reaction mixture, leaving the desired Tris(dimethylamido)aluminum(III) in solution.

The general reaction can be represented as: AlCl₃ + 3 LiN(CH₃)₂ → Al(N(CH₃)₂)₃ + 3 LiCl

This synthesis is typically carried out in an inert, anhydrous solvent like diethyl ether to prevent the highly moisture-sensitive reactants and products from decomposing. smolecule.com The resulting Tris(dimethylamido)aluminum(III) is often purified by recrystallization or sublimation to achieve the high purity required for applications such as atomic layer deposition (ALD). aip.org

Alternative Synthetic Approaches

While salt metathesis is the principal synthetic route, alternative methods have also been explored. One such method is direct aminolysis, which involves the direct reaction of an aluminum-containing precursor with dimethylamine (B145610). smolecule.com This method can be advantageous due to its atom economy. smolecule.com However, controlling the reaction temperature is crucial, with optimal temperatures typically ranging from 100°C to 200°C to ensure complete conversion without product decomposition. smolecule.com

Another approach mentioned is a ligand exchange reaction starting from aluminum trichloride and dimethylamine, followed by treatment with lithium aluminum hydride. smolecule.com

Rational Design and Synthesis of Related Amidoaluminum Precursors

The fundamental chemistry of Tris(dimethylamido)aluminum(III) has paved the way for the rational design and synthesis of a broader range of amidoaluminum precursors with tailored properties. These efforts are primarily focused on creating heteroleptic systems and exploring novel nitrogen-based ligands.

Development of Heteroleptic Aluminum Amide Systems

Heteroleptic aluminum amide systems, which contain a central aluminum atom bonded to different types of ligands, are of significant interest. These mixed-ligand compounds can exhibit unique reactivity and physical properties compared to their homoleptic counterparts. A novel ligand-exchange route has been explored for the synthesis of amidinate-containing aluminum compounds. nih.gov For instance, the synthesis of new mixed-ligand compounds like MeC(NiPr)₂AlEt₂ and (Me₂NC(NiPr)₂)₂AlH has been reported. nih.gov These syntheses can be challenging to achieve in high yields via traditional salt metathesis or carbodiimide (B86325) insertion routes. nih.gov The development of such heteroleptic systems is crucial for fine-tuning the properties of precursors for applications like ALD. nih.gov

| Compound | Synthetic Method | Precursors | Reference |

| [MeC(NiPr)₂]AlEt₂ | Ligand Exchange | [MeC(NiPr)₂]₃Al and AlEt₃ | nih.gov |

| [EtC(NiPr)₂]AlMe₂ | Ligand Exchange | [EtC(NiPr)₂]₃Al and AlMe₃ | nih.gov |

| (Me₂NC(NiPr)₂)₂AlH | Ligand Exchange | [Me₂NC(NiPr)₂]₃Al and AlH₃·NMe₃ | nih.gov |

Exploration of Aluminum Triazenide and Other Nitrogen-Coordinated Complexes

Expanding beyond simple amides, researchers have investigated other nitrogen-coordinated aluminum complexes, such as aluminum triazenides. A series of six homoleptic Al(III) 1,3-dialkyltriazenide complexes have been synthesized and characterized. acs.orgnih.gov These compounds were prepared in good yields by reacting a (1,3-dialkyltriazenide)lithium(I) intermediate with AlCl₃. acs.orgnih.gov The lithium triazenide is generated in situ from an alkylazide and an alkyllithium reagent. acs.orgnih.gov These complexes are notable for being volatile and represent the first examples of volatile hexacoordinated M–N bonded aluminum compounds. acs.orgnih.gov Their unique thermal properties make them promising candidates for vapor deposition processes. nih.govnih.gov

A general synthetic scheme for these complexes is as follows: R-N₃ + R'-Li → Li(R-N₃-R') 3 Li(R-N₃-R') + AlCl₃ → Al(R-N₃-R')₃ + 3 LiCl

Detailed findings on some of these synthesized aluminum triazenide complexes are presented in the table below. nih.gov

| Compound | R-group | R'-group | Yield (%) | Melting Point (°C) | Sublimation Temp (°C @ 0.5 mbar) |

| Tris(1,3-diisopropyltriazenide)aluminum(III) | Isopropyl | Isopropyl | 58 | 255–257 | 90 |

| Tris(1-isopropyl-3-tert-butyltriazenide)aluminum(III) | Isopropyl | tert-butyl | 72 | >300 | 105 |

| Tris(1,3-di-sec-butyltriazenide)aluminum(III) | sec-butyl | sec-butyl | 43 | - | 90 |

| Tris(1,3-di-tert-butyltriazenide)aluminum(III) | tert-butyl | tert-butyl | 78 | >300 | 125 |

Fundamental Reactivity and Mechanistic Elucidation of Tris Dimethylamido Aluminum Iii

Lewis Acidity of Tris(dimethylamido)aluminum(III) and Adduct Formation

The aluminum center in Tris(dimethylamido)aluminum(III) possesses a vacant p-orbital, rendering the molecule a Lewis acid, meaning it can accept an electron pair from a Lewis base. smolecule.com This Lewis acidic character is fundamental to its reactivity, enabling the formation of adducts, which are often the initial step in its chemical transformations. The bulky dimethylamido ligands surrounding the aluminum atom influence its steric properties, which in turn affect the stability and feasibility of adduct formation with various Lewis bases. smolecule.comsemanticscholar.org

The reactivity of aluminum-amido complexes with nitrogen-based ditopic donors has been systematically explored, revealing their capacity to form host-guest assemblies. rsc.org For instance, TDMAA can react with Lewis bases to form stable adducts. This interaction is a cornerstone of its chemistry, particularly in processes like ALD, where the precursor molecule first adsorbs onto a surface by forming a Lewis acid-base adduct with surface functional groups (e.g., hydroxyls or amines). diva-portal.org Studies on related flexible bidentate aluminum Lewis acids show that reactions with donors like pyrazine (B50134) or quinoxaline (B1680401) yield 1:1 adducts. rsc.org However, sterically demanding donors may not react, highlighting the importance of steric hindrance around the aluminum center. rsc.org The formation of these adducts is a critical prerequisite for subsequent surface reactions.

| Property | Value | Source |

| Chemical Formula | Al(N(CH₃)₂)₃ | sigmaaldrich.com |

| Molecular Weight | 159.21 g/mol | sigmaaldrich.com |

| Appearance | White to yellow crystals / Light brown solid | ereztech.comsmolecule.com |

| Melting Point | 82-84 °C | sigmaaldrich.comereztech.com |

| Density | 0.865 g/mL at 25 °C | sigmaaldrich.com |

Gas-Phase Thermal Decomposition Pathways

The thermal stability of TDMAA is a critical parameter for its application in vapor deposition techniques. aip.org While it exhibits good thermal stability for ALD, understanding its decomposition pathways in the gas phase at elevated temperatures is essential to prevent unwanted film contamination and to control reaction byproducts.

Detailed mechanistic studies on the gas-phase decomposition of TDMAA are limited; however, insights can be drawn from computational studies on analogous metal-amide and related systems. rsc.org Density Functional Theory (DFT) calculations on similar aluminum complexes, such as tris(1,3-dialkyltriazenide)aluminum(III), have revealed a decomposition pathway that relies on Brønsted–Lowry acid-base reactions between adjacent ligands. nih.govacs.org

This process involves an interligand proton migration, where a proton is transferred from one ligand to another. nih.govacs.org In this proposed mechanism, one ligand acts as a Brønsted–Lowry base, accepting a proton from a neighboring ligand. This transfer can lead to the elimination of a neutral molecule (e.g., dimethylamine (B145610), HN(CH₃)₂) and the formation of a more reactive, unsaturated species at the metal center. nih.govacs.org For instance, the decomposition of a related aluminum triazenide complex was found to have a significant free energy barrier, indicating the temperatures at which such pathways become active. nih.govacs.org This type of intramolecular proton transfer is a plausible mechanism for the initial steps of TDMAA thermal decomposition.

During the thermal decomposition of TDMAA, several transient and stable gaseous species are formed. Mass spectrometry studies conducted during AlN ALD processes using TDMAA have identified key reaction byproducts. rsc.org Common species detected include:

Dimethylamine (HNMe₂): The protonated ligand, observed at m/z = 45, is a primary and anticipated byproduct, resulting from proton transfer reactions. rsc.orgresearchgate.net

Dimethylamido radical (•NMe₂): The unprotonated ligand, detected at m/z = 44, suggests ligand loss can also occur without protonation. rsc.orgresearchgate.net

Methylmethyleneimine (CH₃N=CH₂, MMI): Observed at m/z = 43, MMI is a known decomposition product of dimethylamido-metal precursors and is considered a likely reactive intermediate. rsc.org

Methane (B114726) (CH₄): The presence of methane (m/z = 16) indicates that ligand decomposition involving the cleavage of methyl groups occurs at elevated temperatures. rsc.orgresearchgate.net

The formation of these species is analogous to the pyrolysis of other tris(dimethylamido) precursors, suggesting a commonality in their gas-phase decomposition chemistry. rsc.org

| Detected Species | m/z | Proposed Origin | Source |

| Dimethylamine (protonated ligand) | 45 | Transamination/Protonation | rsc.orgresearchgate.net |

| Dimethylamido (unprotonated ligand) | 44 | Ligand dissociation | rsc.orgresearchgate.net |

| Methylmethyleneimine (MMI) | 43 | Ligand decomposition | rsc.org |

| Methane | 16 | Ligand decomposition | rsc.orgresearchgate.net |

Surface Chemistry Mechanisms in Heterogeneous Reactions

In heterogeneous reactions, such as ALD, the surface chemistry of TDMAA is paramount. The reactions between the precursor and a reactive surface dictate film growth, composition, and purity.

When TDMAA is introduced into an ALD reactor, its first interaction with the surface is typically a ligand exchange reaction. rsc.org For the deposition of AlN using ammonia (B1221849) (NH₃) as the co-reactant, the surface is often terminated with amine (-NH₂) groups. The TDMAA molecule reacts with these surface groups, releasing one or more of its dimethylamido ligands and forming a covalent bond between the aluminum atom and the surface nitrogen. diva-portal.orgrsc.org

A key mechanism in this process is transamination . This reaction involves the transfer of a proton from a surface species (like -NH₂) to a dimethylamido ligand of the TDMAA molecule. rsc.org This protonation facilitates the elimination of the ligand as volatile dimethylamine (HNMe₂), which is then purged from the reactor. rsc.orgucsd.edu Mass spectrometry studies confirm the release of dimethylamine during both the TDMAA and the subsequent NH₃ pulses in an ALD cycle, supporting the prevalence of transamination and ligand exchange mechanisms. researchgate.netrsc.org The activation energy for the reaction between TDMAA and NH₃ has been determined to be in the range of 27–30 kJ mol⁻¹. researchgate.netrsc.org

Beta-hydride elimination is a fundamental reaction in organometallic chemistry where an alkyl group bound to a metal center transfers a hydrogen atom from its beta-position to the metal, forming a metal-hydride and an alkene. wikipedia.orgilpi.com This reaction requires the ligand to have a β-hydrogen and the metal complex to have an open coordination site. ilpi.comyoutube.com

In the context of TDMAA surface chemistry, β-hydride elimination has been identified as a contributing reaction mechanism. researchgate.netresearchgate.netrsc.org One of the methyl groups on a dimethylamido ligand contains beta-hydrogens relative to the aluminum-nitrogen bond (Al-N-C-H). The process can lead to the formation of an Al-H bond and the release of an imine-containing species. While less dominant than transamination in the presence of co-reactants like ammonia, it is a recognized pathway for ligand decomposition on the surface. researchgate.netrsc.org Avoiding or controlling such elimination reactions is often crucial, as they can be a source of impurities or lead to non-ideal film growth.

Hydrogenation Reactions at the Surface

Hydrogenation is a key surface reaction mechanism for Tris(dimethylamido)aluminum(III) (TDMAA), particularly during atomic layer deposition (ALD) processes for materials like aluminum nitride (AlN). This process facilitates the removal of the dimethylamido ligands from the aluminum center, which is crucial for the formation of the desired thin film.

During the ALD of AlN using TDMAA and a nitrogen source like ammonia (NH₃), hydrogenation reactions contribute to ligand exchange. researchgate.netrsc.org Studies using mass spectrometry have shown that the surface mechanisms involve not only transamination but also hydrogenation. researchgate.netrsc.org The presence of a hydrogen source, such as ammonia, promotes the reductive elimination of the dimethylamido ligands. In this process, a proton (H⁺) is transferred to a dimethylamido ligand [–N(CH₃)₂], which then leaves the surface as the stable volatile molecule, dimethylamine [HN(CH₃)₂]. rsc.org

This hydrogenation pathway is often more thermodynamically favorable than other potential surface reactions, such as the direct reductive coupling of two amido ligands to form tetramethylhydrazine. The introduction of ammonia into the reaction system actively shifts the equilibrium towards the hydrogenation pathway, suppressing the formation of hydrazine-like byproducts and increasing the production of dimethylamine. rsc.org This selectivity is critical for achieving clean and controlled film growth.

Kinetics of Self-Limiting Surface Reactions

The kinetics of Tris(dimethylamido)aluminum(III) (TDMAA) surface reactions are fundamental to its application in atomic layer deposition (ALD), a technique reliant on sequential, self-limiting steps. The self-limiting nature of these reactions ensures that film growth is controlled at the atomic layer level, ceasing once all available reactive surface sites have been consumed.

Studies have confirmed that the surface reactions of TDMAA with co-reactants like ammonia (NH₃) are indeed self-limiting within a specific temperature window, which is a prerequisite for ALD. rsc.org Outside of this window, at higher temperatures, the deposition process can be dominated by the thermal decomposition of the TDMAA precursor itself, leading to uncontrolled chemical vapor deposition (CVD)-like growth. rsc.org

The kinetics of the reaction between a TDMAA-terminated surface and ammonia have been quantified. An Arrhenius analysis conducted between 150 and 300 °C provides insight into the energy requirements of this surface reaction. The findings from this analysis are summarized in the table below.

| Process | Activation Energy (Ea) (kJ mol⁻¹) | Pre-exponential Factor (A) (s⁻¹) |

| Thermal ALD | 30 | 5 |

| Plasma ALD | 27 | 3 |

| Table 1: Kinetic parameters for the reaction of NH₃ on a TDMAA-terminated surface. Data sourced from a mass spectrometrical surface chemistry study. rsc.org |

These values indicate a relatively low activation barrier for the surface reaction, which is consistent with the high reactivity of TDMAA at moderate temperatures. researchgate.netrsc.org The adsorption process itself can often be described by first-order Langmuirian kinetics, where the rate of reaction is proportional to the number of available surface sites. researchgate.net This kinetic behavior is essential for achieving the uniform, conformal films characteristic of ALD. rsc.orgrsc.org

Reactivity with Common Co-reactants (e.g., Ammonia, Hydrazine (B178648), Water)

The utility of Tris(dimethylamido)aluminum(III) (TDMAA) as a precursor in thin film deposition is largely defined by its reactivity with various co-reactants. The choice of co-reactant significantly influences the composition of the resulting film, the process parameters, and the reaction byproducts.

Ammonia (NH₃)

Ammonia is a common nitrogen source used with TDMAA for the deposition of aluminum nitride (AlN) films. The reaction between TDMAA and NH₃ is primarily a transamination process. rsc.org In this reaction, the NH₃ molecule attacks the aluminum center of the surface-adsorbed TDMAA, leading to the exchange of ligands. rsc.org A proton from the ammonia is transferred to a dimethylamido ligand, which is then eliminated as volatile dimethylamine. rsc.org Mass spectrometry studies have detected dimethylamine as a major byproduct, confirming this reaction pathway. researchgate.netrsc.org

The reaction is generally efficient, with some studies noting that TDMAA has better reactivity with NH₃ compared to other precursors like trimethylaluminum (B3029685) (TMA), resulting in lower carbon contamination in the deposited films due to the absence of direct metal-carbon bonds in TDMAA. researchgate.netucsd.edu However, at higher temperatures (e.g., 400 °C), the reactivity of NH₃ may be lower compared to other nitrogen sources, potentially leading to reduced growth rates and increased oxygen incorporation. ucsd.edu

Hydrazine (N₂H₄)

Hydrazine is another highly effective nitrogen source for depositing AlN films with TDMAA, often favored for its higher reactivity at lower temperatures compared to ammonia. ucsd.edusemanticscholar.orgnih.gov The enhanced reactivity is attributed to the weaker N-N bond in hydrazine (~167 kJ/mol) compared to the N-H bond in ammonia (~386 kJ/mol), which facilitates its decomposition and reaction on the surface. semanticscholar.orgnih.gov

When hydrazine is introduced to a TDMAA-terminated surface, it effectively removes the dimethylamide ligands, which again leave as dimethylamine gas. ucsd.edu The use of TDMAA with hydrazine has been shown to produce high-quality, polycrystalline AlN films with low levels of carbon and oxygen impurities, even at temperatures as low as 200 °C. ucsd.eduresearchgate.net Studies comparing hydrazine and ammonia with similar aluminum-amido precursors have confirmed that hydrazine generally exhibits a more favorable surface thermochemistry. researchgate.net

Water (H₂O)

Water is the standard co-reactant for depositing aluminum oxide (Al₂O₃) films using TDMAA. The compound is highly sensitive to moisture and reacts readily with water. ereztech.com This reaction involves the hydrolysis of the aluminum-nitrogen bonds, leading to the formation of Al-O bonds on the surface and the release of dimethylamine as a byproduct.

In a typical thermal ALD process at around 250 °C, TDMAA and water exhibit self-limiting growth, with reported growth rates of approximately 1.1 Å per cycle. aip.org The resulting aluminum oxide films are of high purity, with carbon impurities as low as ~1.4% within the bulk of the film after the removal of surface adventitious carbon. aip.org This clean reaction makes TDMAA a viable alternative to the more common trimethylaluminum (TMA) for alumina (B75360) deposition.

| Co-reactant | Primary Product Film | Key Reaction Type | Noted Byproducts | Typical Temperature Range (°C) | Research Findings |

| Ammonia (NH₃) | Aluminum Nitride (AlN) | Transamination, Hydrogenation | Dimethylamine, Methane | 150 - 400 | Good reactivity, results in low carbon content compared to TMA. researchgate.netrsc.org |

| Hydrazine (N₂H₄) | Aluminum Nitride (AlN) | Transamination | Dimethylamine | 200 - 400 | Higher reactivity than NH₃ at lower temperatures, leading to high-quality films. ucsd.eduresearchgate.net |

| Water (H₂O) | Aluminum Oxide (Al₂O₃) | Hydrolysis | Dimethylamine | ~250 | Produces high-purity Al₂O₃ films with low carbon contamination. aip.org |

| Table 2: Summary of Tris(dimethylamido)aluminum(III) reactivity with common co-reactants. |

Applications in Advanced Thin Film Deposition

Atomic Layer Deposition (ALD) Processes Utilizing Tris(dimethylamido)aluminum(III)

Tris(dimethylamido)aluminum(III) has demonstrated excellent volatility and thermal stability, which are crucial characteristics for an effective ALD precursor. aip.orgdntb.gov.ua Its use in ALD has been explored for the deposition of several important aluminum compounds. researchgate.netaip.org

Tris(dimethylamido)aluminum(III) is a key precursor for the deposition of aluminum nitride (AlN) thin films, which are sought after for their wide bandgap, high thermal conductivity, and piezoelectric properties. aip.orgdiva-portal.org The absence of direct aluminum-carbon bonds in the precursor molecule is advantageous for depositing AlN films with low carbon contamination. researchgate.netnih.gov

In thermal ALD, Tris(dimethylamido)aluminum(III) is used in conjunction with a nitrogen source, such as ammonia (B1221849) (NH3) or hydrazine (B178648) (N2H4), to deposit AlN films. researchgate.netresearchgate.net The process involves sequential, self-limiting surface reactions. researchgate.net Studies have shown that polycrystalline AlN films can be deposited in a purely thermal process at temperatures of 350°C or higher, though the grain sizes may be small. ucsd.edu The deposition rate of AlN using Tris(dimethylamido)aluminum(III) and ammonia at 200°C has been reported to be approximately 0.8 Å per cycle. researchgate.net

Table 1: Thermal ALD of AlN with Tris(dimethylamido)aluminum(III)

| Co-reactant | Deposition Temperature (°C) | Growth per Cycle (Å/cycle) | Resulting Film Properties |

| Ammonia (NH3) | 200 | ~0.8 researchgate.net | Polycrystalline, low carbon impurity researchgate.net |

| Hydrazine (N2H4) | ≥350 | Not specified | Polycrystalline, small grain size (<5 nm) ucsd.edu |

Plasma-enhanced atomic layer deposition (PEALD) offers a route to deposit AlN films at lower temperatures compared to thermal ALD. ucsd.edu In this technique, a plasma source is used to activate the nitrogen precursor. When Tris(dimethylamido)aluminum(III) is used with a nitrogen plasma, it can produce AlN films. aip.org However, these films can sometimes contain significant amounts of oxygen, leading to the formation of aluminum oxynitride, especially if there is any residual oxygen in the deposition chamber or from post-deposition ambient exposure. aip.org Despite this, PEALD with this precursor shows promise for depositing AlN with very low carbon impurity levels, around 1%. aip.orgdntb.gov.ua

A study on PEALD of AlN using Tris(dimethylamido)aluminum(III) and a nitrogen plasma at a substrate temperature of 250°C demonstrated a growth rate of 0.8 Å per cycle. aip.org

Table 2: PEALD of AlN with Tris(dimethylamido)aluminum(III)

| Plasma Gas | Substrate Temperature (°C) | Growth per Cycle (Å/cycle) | Carbon Impurity (%) |

| Nitrogen (N2) | 250 | 0.8 ± 0.06 aip.org | ~1 aip.org |

Atomic Layer Annealing (ALA) is a variation of ALD that incorporates an additional annealing step within each deposition cycle to improve the crystallinity and quality of the film at low temperatures. aip.orgucsd.edu This technique has been successfully employed for the deposition of high-quality, polycrystalline AlN films on silicon substrates at temperatures as low as 400°C using Tris(dimethylamido)aluminum(III) and anhydrous hydrazine (N2H4) as precursors, combined with an argon plasma treatment. ucsd.edu The resulting films exhibit large grain sizes and low oxygen and carbon contamination. ucsd.edu

The ALA process with Tris(dimethylamido)aluminum(III) has been shown to produce AlN films with oriented (002) growth and impurity levels below 2 atomic percent for both carbon and oxygen. ucsd.edu This method is particularly advantageous as it avoids the thermal instability issues associated with other precursors like trimethylaluminum (B3029685) (TMA) at higher temperatures. ucsd.edu The high-quality AlN films produced by ALA can serve as templates for subsequent high-speed AlN film growth. ucsd.edu

Table 3: ALA of AlN with Tris(dimethylamido)aluminum(III) and Hydrazine at 400°C

| Property | Value |

| Film Orientation | (002) ucsd.edu |

| Carbon Impurity | <2 at. % ucsd.edu |

| Oxygen Impurity | <2 at. % ucsd.edu |

Tris(dimethylamido)aluminum(III) has also been investigated as a precursor for the thermal ALD of aluminum oxide (Al2O3) films, using water as the co-reactant. aip.orgdntb.gov.ua This application is noteworthy as this precursor had not been previously reported for alumina (B75360) ALD. aip.org At a deposition temperature of 250°C, the process exhibits a growth rate of 1.1 Å per cycle, which is comparable to the growth rate observed with the more common precursor, trimethylaluminum (TMA). aip.org

A key advantage of using Tris(dimethylamido)aluminum(III) for Al2O3 deposition is the resulting low carbon impurity in the films. aip.org X-ray photoelectron spectroscopy (XPS) analysis revealed a carbon impurity of only about 1.4% in the bulk of the film after the removal of surface adventitious carbon. aip.org This level of carbon contamination is lower than what is often observed in TMA-deposited alumina, especially at higher temperatures. aip.org

Table 4: Thermal ALD of Al2O3 with Tris(dimethylamido)aluminum(III)

| Co-reactant | Deposition Temperature (°C) | Growth per Cycle (Å/cycle) | Carbon Impurity (%) |

| Water (H2O) | 250 | 1.1 ± 0.1 aip.org | ~1.4 aip.org |

The use of Tris(dimethylamido)aluminum(III) extends to the deposition of more complex, multicomponent materials. While specific research on ternary compounds is emerging, the principles of ALD allow for the combination of different precursor cycles to create films with tailored compositions. The low impurity profile and controlled growth characteristics of Tris(dimethylamido)aluminum(III) make it a promising candidate for the fabrication of advanced ternary aluminum-containing materials for various electronic and optical applications. Further research in this area is expected to reveal new possibilities for materials synthesis.

Aluminum Nitride (AlN) Film Deposition

Chemical Vapor Deposition (CVD) Processes Involving Tris(dimethylamido)aluminum(III)

Tris(dimethylamido)aluminum(III), with the chemical formula Al(N(CH₃)₂)₃, is a significant organometallic precursor utilized in various Chemical Vapor Deposition (CVD) techniques for the fabrication of high-quality aluminum-based thin films. ereztech.com Its utility in CVD is largely due to its favorable properties, including high volatility and thermal stability, which are crucial for controlled deposition processes. smolecule.comresearchgate.net This compound serves as a precursor for depositing materials like aluminum nitride (AlN), which has applications in semiconductors and optoelectronics. smolecule.com Unlike some other aluminum precursors, such as trimethylaluminum (TMA), Tris(dimethylamido)aluminum(III) does not possess direct aluminum-carbon bonds. researchgate.net This structural characteristic is advantageous in reducing carbon contamination in the deposited films. researchgate.net

The compound is employed in processes that demand precise control over the thickness and composition of the film. smolecule.com In a typical CVD process, Tris(dimethylamido)aluminum(III) is introduced into a reaction chamber where it decomposes on a heated substrate. This decomposition releases reactive aluminum species that subsequently form the desired thin film, such as aluminum nitride when a nitrogen source like anhydrous hydrazine or ammonia is used. smolecule.comucsd.edursc.org

Pulsed CVD Approaches

Pulsed CVD is a refined method that involves the sequential introduction of the precursor and a reactant gas into the deposition chamber, separated by purge steps. ucsd.edu This technique offers enhanced control over the deposition process compared to continuous flow CVD. When using Tris(dimethylamido)aluminum(III), the precursors are pulsed in an alternating fashion, a method consistent with Atomic Layer Deposition (ALD), although self-limiting growth, a hallmark of ALD, may not always be achieved with the short pulse times used in some pulsed CVD studies. ucsd.edu

A study comparing a 580 °C pulsed CVD process with a 400 °C atomic layer annealing (ALA) process utilized Tris(dimethylamido)aluminum(III) and anhydrous hydrazine to deposit AlN films on various substrates. ucsd.edu The pulsed CVD process was performed in a custom-built vacuum chamber with the chamber walls heated to 90 °C. ucsd.edu The Tris(dimethylamido)aluminum(III) precursor container was heated to 105 °C during deposition to ensure adequate vapor pressure. ucsd.edu The pulse and purge times for this process are detailed in the table below.

Table 1: Pulsed CVD Parameters for AlN Deposition at 580 °C

| Parameter | Value |

|---|---|

| Precursor 1 (Aluminum) | Tris(dimethylamido)aluminum(III) |

| Precursor 2 (Nitrogen) | Anhydrous Hydrazine (N₂H₄) |

| Substrate Temperature | 580 °C |

| TDMAA Pulse Time | 0.15 s |

| TDMAA Purge Time | 4.0 s |

| N₂H₄ Pulse Time | 0.10 s |

| N₂H₄ Purge Time | 8.0 s |

Data sourced from a 2023 study on pulsed CVD of AlN thin films. ucsd.edu

This pulsed approach, even at a relatively modest temperature of 580 °C, has been shown to be a viable alternative to more complex or higher-temperature techniques for producing crystalline AlN. ucsd.edu

Impact of Tris(dimethylamido)aluminum(III) Precursor Chemistry on Film Characteristics

The choice of precursor is a critical factor that dictates the final properties of the deposited thin films. The chemical nature of Tris(dimethylamido)aluminum(III) significantly influences impurity levels, microstructure, and deposition efficiency.

Control of Impurity Incorporation (e.g., Carbon, Oxygen)

A key advantage of using Tris(dimethylamido)aluminum(III) is the potential for depositing films with low carbon contamination. dntb.gov.ua This is attributed to the absence of direct aluminum-carbon bonds in the precursor molecule, in contrast to alkylaluminum precursors like trimethylaluminum (TMA). researchgate.netucsd.edu Research has demonstrated that AlN films grown using Tris(dimethylamido)aluminum(III) exhibit lower carbon impurity content compared to those grown with TMA. dntb.gov.uaucsd.edu In one study, the carbon impurity level in aluminum oxide films was as low as 1.4%, and in aluminum nitride films, it was approximately 1%. dntb.gov.uaaip.org Another investigation using an atomic layer annealing (ALA) process with Tris(dimethylamido)aluminum(III) at 400 °C achieved extremely low impurity concentrations of less than 2 at.% for both carbon and oxygen. ucsd.edu

The use of Tris(dimethylamido)aluminum(III) with a highly reactive nitrogen source like hydrazine at temperatures of 400 °C has been shown to produce films with low oxygen and carbon content. ucsd.edu While films grown at lower temperatures can be prone to higher impurity levels, processes can be optimized to minimize this. researchgate.net For instance, in plasma-enhanced ALD (PE-ALD), increasing plasma power has been shown to reduce residual oxygen content. dntb.gov.ua

Table 2: Impurity Content in Films Deposited with Different Precursors at 400 °C

| Aluminum Precursor | Deposition Process | Carbon Content (at. %) | Oxygen Content (at. %) |

|---|---|---|---|

| Tris(dimethylamido)aluminum(III) | Thermal ALD | < 4 | < 4 |

| Tris(dimethylamido)aluminum(III) | Atomic Layer Annealing (ALA) | < 2 | < 2 |

| Trimethylaluminum (TMA) | Thermal ALD | > 10 | ~5 |

| Trimethylaluminum (TMA) | Atomic Layer Annealing (ALA) | > 5 | ~5 |

Data from a 2021 study comparing thermal and ALA processes. ucsd.edu

Influence on Film Microstructure, Crystallinity, and Orientation

Tris(dimethylamido)aluminum(III) has been successfully used to grow crystalline and highly textured AlN thin films. researchgate.netucsd.edu The deposition temperature and process play a significant role in determining the film's crystallinity. While amorphous AlN films are typically formed at lower temperatures (~200 °C), polycrystalline films can be deposited at temperatures of 350 °C and above using Tris(dimethylamido)aluminum(III) in a purely thermal process. ucsd.edu

More advanced techniques, such as atomic layer annealing (ALA), which incorporates periodic ion bombardment, can induce crystallinity at lower temperatures. ucsd.edu Using Tris(dimethylamido)aluminum(III) and hydrazine in an ALA process at 400 °C, high-quality, oriented c-axis AlN films with an average grain size greater than 9 nm have been demonstrated on silicon substrates. ucsd.edu These films exhibit a vertical grain structure, with grains spanning the entire film thickness. ucsd.edu

Furthermore, AlN films deposited using the pulsed CVD method with Tris(dimethylamido)aluminum(III) at 580 °C have been shown to template preferential c-axis orientation in subsequently sputtered AlN layers. ucsd.edu On 4H-SiC substrates, this pulsed CVD process can lead to epitaxial deposition that extends into the sputtered AlN layer. ucsd.edu The quality of these films makes them suitable as templating layers for subsequent high-speed AlN film growth, resulting in a more than two-fold improvement in the average grain size of the sputtered AlN compared to films grown on an amorphous template. ucsd.edu

Growth Rates and Deposition Efficiencies

The growth rate in deposition processes using Tris(dimethylamido)aluminum(III) is dependent on several factors, including the deposition technique, temperature, and co-reactant. In ALD processes, the growth per cycle (GPC) is a key metric.

For the deposition of aluminum oxide at 250 °C using water as the co-reactant, a saturative growth rate of 1.1 Å/cycle was achieved with a 4-second pulse of Tris(dimethylamido)aluminum(III). aip.org For aluminum nitride deposition via plasma-enhanced ALD at the same temperature with a nitrogen plasma, a lower growth rate of 0.8 Å/cycle was observed. aip.org

In another study focusing on AlN deposition using Tris(dimethylamido)aluminum(III) and ammonia (NH₃), the GPC was found to be slightly above 1 Å/cycle for a plasma-assisted process and approximately 0.8 Å/cycle for a thermal process. rsc.org The growth rate increases significantly at temperatures above the stable ALD window (above 250 °C), indicating the onset of thermal decomposition of the precursor and a shift towards a CVD-like growth mechanism. rsc.org In pulsed CVD processes aiming for higher deposition rates, growth rates of 1.2–1.5 Å/cycle have been achieved by optimizing pulse times. ucsd.edu

Table 3: Growth Rates for Thin Films Deposited Using Tris(dimethylamido)aluminum(III)

| Film Type | Deposition Method | Temperature (°C) | Co-reactant | Growth Rate (Å/cycle) |

|---|---|---|---|---|

| Aluminum Oxide | Thermal ALD | 250 | H₂O | 1.1 ± 0.1 |

| Aluminum Nitride | PE-ALD | 250 | N₂ plasma | 0.8 ± 0.06 |

| Aluminum Nitride | Plasma ALD | 200 | NH₃ plasma | ~1.0 |

| Aluminum Nitride | Thermal ALD | 200 | NH₃ | ~0.8 |

| Aluminum Nitride | Pulsed CVD | 400-580 | N₂H₄ | 1.2 - 1.5 |

Advanced Spectroscopic and Characterization Methodologies

In-situ Monitoring of Deposition Processes

Real-time observation of the chemical and physical transformations during deposition is vital for clarifying reaction mechanisms, refining process parameters, and attaining the desired film properties. utexas.edu

Mass spectrometry stands as a powerful in-situ tool for the analysis of gas-phase species during deposition processes like atomic layer deposition (ALD). By examining the gas-phase chemistry, MS can offer insights into the surface reaction mechanisms. During the ALD of aluminum nitride (AlN) from TDMAA and ammonia (B1221849) (NH3), mass spectrometry has been employed to investigate the surface chemistry. rsc.org The study revealed that the surface mechanisms include β-hydride elimination, ligand decomposition, transamination, and hydrogenation reactions that promote ligand exchange. rsc.orgresearchgate.net This was primarily deduced from the detection of –N(Me)2 and HN(Me)2 during both the TDMAA and NH3 pulses, and methane (B114726) (CH4) signals during the NH3 pulse. rsc.orgresearchgate.net

A comparison with the well-researched tetrakis-dimethylamido titanium (TDMAT) and NH3 process for TiN ALD suggests that the reaction mechanisms for TDMAA are similar. rsc.org The detection of dimethylamine (B145610) (DMA) as a byproduct is a key indicator of the ligand exchange reactions. nist.gov Interestingly, the anticipated reductive elimination of two dimethylamido ligands through a direct nitrogen-nitrogen coupling reaction was not observed, indicating it is less thermodynamically favorable than reduction by NH3. rsc.orgresearchgate.net

In-situ Fourier Transform Infrared (FTIR) spectroscopy is another critical technique for monitoring the surface chemistry during deposition. nist.govnih.gov It provides real-time information on the vibrational modes of surface species, allowing for the tracking of the consumption of precursors and the formation of products on the substrate surface. youtube.com For instance, in ALD processes, in-situ FTIR can monitor the disappearance of precursor-related ligands and the appearance of new surface groups with each cycle. tue.nl This capability is crucial for understanding the reaction pathways and ensuring the self-limiting nature of the ALD process. The combination of in-situ FTIR with other techniques like mass spectrometry provides a comprehensive picture of the deposition chemistry. researchgate.net

Post-Deposition Characterization of Films Derived from Tris(dimethylamido)aluminum(III)

Following the deposition, a variety of ex-situ techniques are utilized to assess the chemical composition, crystalline structure, and morphology of the films.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides detailed information on the elemental composition and chemical bonding states of the elements within the top few nanometers of a film's surface. rockymountainlabs.comkratos.comdiva-portal.orgyoutube.com For films deposited using TDMAA, XPS is instrumental in determining the stoichiometry and purity.

For instance, aluminum oxide films grown thermally with TDMAA and water showed nearly pure Al2O3 with only adventitious carbon on the surface, which was easily removed by sputtering. aip.org The remaining film contained a very low carbon impurity of approximately 1.4%. aip.orgresearchgate.net Similarly, AlN films produced using TDMAA also exhibited low carbon content, around 1%, which is an improvement over films deposited using trimethylaluminum (B3029685) (TMA). aip.org This is attributed to the absence of direct metal-carbon bonds in the TDMAA precursor. researchgate.net However, AlN films attempted with a nitrogen plasma co-reagent showed significant oxygen content, likely due to ambient exposure or incidental oxygen during deposition, leading to the formation of aluminum oxynitride. aip.orgresearchgate.net

A study on AlN films deposited at 400 °C using TDMAA and hydrazine (B178648) (N2H4) with an atomic layer annealing (ALA) process showed the lowest impurity content of less than 2 atomic percent for both carbon and oxygen. ucsd.edu High-resolution XPS spectra confirmed the formation of stoichiometric AlN. ucsd.edu

Typical XPS Data for AlN Films from TDMAA

| Precursors | Deposition Method | Carbon Impurity (%) | Oxygen Impurity (%) | Reference |

| TDMAA + H₂O | Thermal ALD | ~1.4 | - | researchgate.net |

| TDMAA + N₂ plasma | PE-ALD | ~1 | High | aip.org |

| TDMAA + N₂H₄ | ALA | <2 | <2 | ucsd.edu |

X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure and orientation of the deposited films. For AlN films deposited on silicon wafers using TDMAA and ammonia, XRD analysis revealed highly textured (100) oriented films. researchgate.net However, another study on AlN films grown via an ALA process at 225 °C showed only marginal crystallinity, with some samples exhibiting small peaks corresponding to AlN (002). ucsd.edu The density of these films, as measured by X-ray Reflectivity (XRR), was significantly lower than that of bulk crystalline AlN, suggesting a large amorphous component. ucsd.edu In contrast, AlN films grown on GaN/sapphire substrates using TDMAA showed epitaxial growth. researchgate.net

Electron microscopy techniques are essential for visualizing the surface morphology and internal structure of the films at high resolution.

Scanning Electron Microscopy (SEM): SEM images of aluminum oxide films grown from TDMAA revealed them to be featureless. aip.org For other types of thin films, SEM is used to observe surface morphology, such as the presence of round-shaped grains whose size can vary with deposition temperature. researchgate.net It can also confirm if films are smooth, dense, and free of defects. researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM): TEM is used to examine the cross-section of films, providing information on thickness, interface sharpness, and crystalline quality. researchgate.netnist.gov For instance, TEM analysis of AlN films grown on Si(111) revealed an intermixing layer with cubic AlN at the interface, indicating that the interface was not sharp. researchgate.net In contrast, AlN films deposited by plasma-enhanced ALD showed a perfectly smooth interface with the Si(100) substrate. researchgate.net

Spectroscopic Ellipsometry for Optical Properties and Thickness Determination

Spectroscopic ellipsometry (SE) is a non-destructive and highly sensitive optical technique used for the characterization of thin films. svc.orgjawoollam.com It measures the change in the polarization state of light upon reflection from a sample surface. naturalspublishing.com The measured quantities are the amplitude ratio, Ψ (Psi), and the phase difference, Δ (Delta), between the p- and s-polarized components of the light. researchgate.net By analyzing these parameters over a range of wavelengths, a model-based analysis can be performed to determine various properties of the film, most notably its thickness and optical constants (the refractive index, n, and the extinction coefficient, k). svc.orgresearchgate.net

In the context of materials science, SE is instrumental for analyzing thin films grown using precursors like Tris(dimethylamido)aluminum(III) (TDMAA). For instance, in the deposition of aluminum nitride (AlN) films, SE is a key part of the structural characterization toolkit. researchgate.net The technique is capable of providing precise thickness measurements, often ranging from sub-nanometer to several microns. jawoollam.com The sensitivity of the Δ parameter is particularly high for ultra-thin films, allowing for characterization at the nanometer scale which may not be observable with simple reflectance measurements. jawoollam.com

The process involves building an optical model that represents the sample structure, which typically includes the substrate (e.g., silicon), the film layer, and any surface roughness layer. naturalspublishing.comyoutube.com The optical properties of the film material in the model are often described by a dispersion relation, such as the Cauchy or Tauc-Lorentz models, which describe how the refractive index and extinction coefficient change with wavelength. naturalspublishing.commdpi.com By fitting this model to the experimental Ψ and Δ data, the film's thickness and its optical constants can be accurately extracted. youtube.com For example, studies on aluminum oxide films, a related material, have successfully used SE to determine that the refractive index (n) at a wavelength of 550 nm can range from 1.634 to 1.667 depending on preparation parameters. naturalspublishing.com The evolution of the refractive index during film growth can also be monitored, providing insights into the material's densification and crystallinity. researchgate.net

Table 1: Illustrative Optical Properties and Thickness Data from SE Analysis of Aluminum-Based Thin Films

| Material System | Precursor/Method | Property Measured | Typical Value Range | Wavelength | Reference |

|---|---|---|---|---|---|

| Aluminum Oxide (Al₂O₃) on Silicon | RF Sputtering | Refractive Index (n) | 1.634 - 1.667 | 550 nm | naturalspublishing.com |

| Aluminum Nitride (AlN) | PEALD | Refractive Index (n) | Increases with thickness up to ~30 nm, then saturates | Not Specified | researchgate.net |

| Generic Thin Film on Silicon | General Deposition | Thickness | Sub-nm to several microns | N/A | jawoollam.com |

Low-Angle X-ray Reflectivity (XRR) for Film Density and Roughness

Low-Angle X-ray Reflectivity (XRR), also known as specular X-ray reflectivity, is a powerful, non-destructive analytical technique for characterizing the near-surface structure of thin films and multilayers. osti.govdtic.mil It provides detailed information on film thickness, density, and the roughness of surfaces and interfaces. osti.govresearchgate.net The method involves directing a highly collimated beam of X-rays onto a sample at a very small grazing angle and measuring the intensity of the reflected X-rays as a function of the angle of incidence. osti.gov

Below a certain critical angle, the X-rays undergo total external reflection. This critical angle is directly related to the electron density of the film, and therefore its mass density. dtic.mil Above the critical angle, the X-ray beam penetrates the film, and interference between the X-rays reflected from the top surface of the film and those reflected from the film-substrate interface produces a pattern of oscillations known as Kiessig fringes. dtic.mil The periodicity of these fringes is used to calculate the film's thickness, while the rate at which the reflected intensity decreases with increasing angle is related to the surface and interface roughness. osti.govdtic.mil

XRR has been successfully applied to analyze aluminum-containing thin films grown using organometallic precursors like Tris(dimethylamido)aluminum(III). In a study demonstrating the low-temperature deposition of polycrystalline aluminum nitride (AlN) from TDMAA and hydrazine, XRR was used to determine the film density. ucsd.edu The measurements revealed a density of 3.3 g/cm³ for the AlN film deposited via an atomic layer annealing process, a value within 1% of the density of bulk crystalline AlN. ucsd.edu In other research on AlN thin films grown on silicon, XRR analysis showed the films to have a thickness of 200 nm and a surface roughness of approximately 3 nm. escholarship.org The success of the XRR technique is highly dependent on the film having a smooth surface, as high roughness can dampen the interference fringes, making analysis more difficult. osti.govresearchgate.net

Table 2: Research Findings from XRR Analysis of Aluminum Nitride Films

| Material System | Precursor/Method | Property Measured | Result | Reference |

|---|---|---|---|---|

| Aluminum Nitride (AlN) on Silicon | TDMAA + Hydrazine (Atomic Layer Annealing) | Film Density | 3.3 g/cm³ | ucsd.edu |

| Aluminum Nitride (AlN) on Silicon | Not Specified | Surface Roughness | ~3 nm | escholarship.org |

| Aluminum Nitride (AlN) on Silicon | Not Specified | Film Thickness | 200 nm | escholarship.org |

| Tantalum (β-Ta) on Silicon | Sputtering | Film Density | 16.5 ± 0.5 g/cm³ | dtic.mil |

Theoretical and Computational Investigations of Tris Dimethylamido Aluminum Iii

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to understand the molecular geometry, bonding, and reactivity of TDMAA.

In the solid state and in solution, tris(dialkylamido)alanes can exist as monomers or dimers. researchgate.net DFT calculations help elucidate the energetic favorability of these forms. For Tris(dimethylamido)aluminum(III), the dimeric form, [Al(NMe2)3]2, is a known structure. wikipedia.org DFT studies can predict bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data from techniques like X-ray crystallography and NMR spectroscopy to validate the computational models. wikipedia.orgresearchgate.net For example, DFT calculations on related aluminum triazenide complexes, which share similarities with amido compounds, have shown Al-N bond lengths that are comparable to experimentally determined values. slu.se

DFT is also employed to probe the reactivity of TDMAA. The Lewis acid-base properties of the precursor's ligands are critical in determining reaction mechanisms. researchgate.net DFT calculations can quantify properties like charge distribution and the energies of frontier molecular orbitals (HOMO and LUMO), which are key indicators of reactivity. For instance, studies have used DFT to correlate the Lewis acidity of precursor ligands with decomposition thermochemistry and to understand how different aluminum precursors modify the atomic and electronic structure of substrate surfaces during ALD. researchgate.net This theoretical understanding allows for the rational design of precursors and the tuning of atomic layer growth mechanisms. researchgate.net

Table 1: Selected DFT-Calculated Properties of Aluminum Precursors

| Property | Tris(dimethylamido)aluminum(III) (TDMAA) | Trimethylaluminum (B3029685) (TMA) | Reference |

|---|---|---|---|

| Key Structural Feature | Monomeric/Dimeric forms studied researchgate.netwikipedia.org | Monomer and Dimer (Al2(CH3)6) forms researchgate.net | researchgate.netwikipedia.orgresearchgate.net |

| Calculated Dimer Dissociation Energy | Not specified in results | ~20.4 kcal/mol | researchgate.net |

| Reactivity Driver | Lewis acidity of amido ligands researchgate.net | Reactivity with various surface sites researchgate.net | researchgate.netresearchgate.net |

Computational Modeling of Gas-Phase Decomposition Pathways

Understanding the thermal stability and decomposition mechanisms of TDMAA in the gas phase is critical for CVD and ALD processes, as it dictates the viable temperature window for deposition and influences film purity. Computational modeling, again primarily using DFT, is used to map out potential decomposition pathways and calculate the associated activation energies.

A key advantage of TDMAA is its high thermal stability and the absence of direct aluminum-carbon (Al-C) bonds. ucsd.edu This contrasts with alkylaluminum precursors like trimethylaluminum (TMA), where the thermal decomposition can lead to carbon incorporation into the deposited films. ucsd.eduresearchgate.net Computational studies on related aluminum complexes have identified decomposition pathways involving interligand proton migrations. slu.se For TDMAA, potential decomposition routes could involve β-hydride elimination from the dimethylamido ligands, although this is generally less favorable than in ethyl-containing compounds. Another possibility is the reductive elimination of two dimethylamido ligands, but this has been suggested to be less thermodynamically favorable than reaction with a co-reactant like ammonia (B1221849). researchgate.net

Quantum chemical modeling can be used to compare the energetics of different potential decomposition reactions, thereby predicting the most likely pathway under specific conditions of temperature and pressure. For example, in a study of new Al(III) triazenide precursors, DFT computations were used to uncover a decomposition pathway that transforms a large hexacoordinated precursor into a smaller, more reactive dicoordinated complex, a process supported by mass spectrometry data. slu.se Such studies provide a framework for analyzing the gas-phase stability of TDMAA.

Simulation of Surface Adsorption and Reaction Mechanisms

Simulating the interaction of TDMAA with a substrate surface is fundamental to understanding thin film growth in ALD. These simulations model the initial adsorption (chemisorption) of the precursor, the subsequent surface reactions, and the ligand exchange with a co-reactant.

During the ALD of aluminum nitride (AlN), TDMAA and a nitrogen source like ammonia (NH3) or hydrazine (B178648) (N2H4) are pulsed sequentially into the reaction chamber. researchgate.netresearchgate.net Computational models can simulate the reaction of a TDMAA molecule with a hydroxylated or amine-terminated surface. For instance, a proposed mechanism for ALD on a hydroxyl-terminated silicon wafer involves the TDMAA molecule reacting with surface -OH groups, releasing dimethylamine (B145610) as a byproduct and leaving the surface terminated with aluminum dimethylamide species. ucsd.edu

The general steps simulated are:

Precursor Adsorption: The TDMAA molecule approaches the substrate and chemisorbs onto reactive surface sites (e.g., -OH or -NH2 groups).

Ligand Exchange: A proton from the surface group transfers to a dimethylamido ligand on the TDMAA molecule.

Byproduct Desorption: The protonated ligand desorbs as volatile dimethylamine (HN(CH3)2).

Co-reactant Pulse: The second precursor (e.g., NH3 or N2H4) is introduced. It reacts with the remaining dimethylamido groups on the surface, regenerating a reactive surface for the next ALD cycle and incorporating nitrogen into the film. researchgate.net

Quantum chemical modeling of the ALD process using TDMAA and NH3 has been used to calculate activation energies for the surface reactions. researchgate.net These simulations have explored mechanisms including transamination, hydrogenation, and β-hydride elimination, providing insight into ligand exchange and film growth. researchgate.net Comparing TDMAA with other precursors like TMA, simulations show that differences in adsorption behavior and reactivity with surface sites can affect their suitability for specific applications, such as area-selective deposition. researchgate.net

Prediction of Thermochemical and Electronic Properties Relevant to Reactivity

Computational chemistry allows for the a priori prediction of various thermochemical and electronic properties that are essential for evaluating a precursor's suitability for ALD/CVD. These properties directly influence its volatility, reactivity, and decomposition temperature.

Thermochemical Properties:

Vapor Pressure: TDMAA is a solid with a melting point of 82-84 °C. ereztech.comwikipedia.org Its volatility is a key parameter for ensuring adequate transport of the precursor to the substrate. While experimental measurements are crucial, computational methods can help in screening new ligands and predicting their effect on the volatility of the resulting aluminum complex. Studies have shown that TDMAA is sufficiently volatile for use in ALD. slu.se

Enthalpy of Reaction (ΔH): DFT calculations can predict the energetics of surface reactions and gas-phase decomposition. For example, calculations can determine whether the adsorption of TDMAA on a surface is exothermic and spontaneous. The activation energies (Ea) for the reaction between TDMAA and NH3 have been determined to be in the range of 27–30 kJ mol⁻¹. researchgate.net

Bond Dissociation Energies: Calculating the strength of the Al-N bonds in TDMAA helps to assess its thermal stability. The absence of weaker Al-C bonds contributes to its higher thermal stability compared to TMA. ucsd.edu

Electronic Properties:

Lewis Acidity: The electrophilicity of the aluminum center and the nature of the dimethylamido ligands determine the precursor's reactivity towards nucleophilic surface sites. DFT calculations can model the electronic structure to predict how readily TDMAA will react with surface hydroxyl or amine groups. researchgate.net

Charge Distribution: Analysis of the charge distribution within the TDMAA molecule can explain intermolecular interactions, which in turn affect properties like volatility. More electron density residing on the ligand can lead to weaker intermolecular forces and thus higher volatility. slu.se

Table 2: Key Properties of Tris(dimethylamido)aluminum(III) for Deposition Processes

| Property | Value / Description | Significance | Reference |

|---|---|---|---|

| Molecular Formula | C6H18AlN3 (monomer) / C12H36Al2N6 (dimer) | Defines the elemental composition and structure. | ereztech.comwikipedia.org |

| Melting Point | 82-84 °C | Important for precursor delivery in solid-source systems. | ereztech.comwikipedia.org |

| Thermal Stability | High; no direct Al-C bonds. | Reduces carbon impurities in deposited films compared to TMA. | ucsd.edu |

| Key Reaction Mechanism | Transamination with N-H containing co-reactants. | Enables ligand exchange for film growth (e.g., AlN). | researchgate.net |

| Activation Energy (with NH3) | 27–30 kJ mol⁻¹ | Quantifies the energy barrier for the ALD surface reaction. | researchgate.net |

These computational investigations provide a detailed, atomistic understanding of Tris(dimethylamido)aluminum(III), complementing experimental work and accelerating the development of advanced materials for electronic and other applications.

Comparative Analysis with Benchmark and Alternative Precursors

Comparative Studies with Trimethylaluminum (B3029685) (TMA)

Trimethylaluminum (TMA), with the formula Al₂(CH₃)₆, is a widely utilized precursor in processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). wikipedia.orgsigmaaldrich.com It serves as a critical benchmark for evaluating other aluminum sources like TDMAA.

The fundamental distinction between TDMAA and TMA lies in their ligand chemistry: TDMAA possesses aluminum-nitrogen (Al-N) bonds within its dimethylamido ligands, whereas TMA is characterized by aluminum-carbon (Al-C) bonds. rsc.org This difference dictates their respective reaction mechanisms during thin film deposition.

Conversely, TMA reacts via different pathways. In the ALD of aluminum oxide (Al₂O₃) using water, a Lewis adduct forms between TMA and a surface hydroxyl group. rsc.org For AlN deposition with ammonia (B1221849), the reaction proceeds through the protonation of TMA's methyl ligands by the amino groups on the surface, releasing methane (B114726) (CH₄). rsc.org While effective, the direct Al-C bonds in TMA present a direct source for potential carbon incorporation into the growing film. rsc.org

The differences in ligand chemistry have direct consequences for the resulting film's quality and the deposition process itself.

Film Purity: A significant advantage of TDMAA is the potential for lower carbon contamination in the deposited films. Because TDMAA already contains Al-N bonds, it is a more natural precursor for depositing aluminum nitride (AlN), reducing the likelihood of incorporating carbon impurities. rsc.org Studies have shown that AlN films grown using TDMAA can have carbon impurity levels as low as ~1%, a notable improvement over films grown using TMA, which often suffer from higher carbon content. dntb.gov.uaaip.orgucsd.edu At a substrate temperature of 400°C, films grown with TDMAA consistently show lower impurity levels than those grown with TMA. ucsd.edu

Growth Kinetics: TDMAA exhibits excellent volatility and thermal stability, which are ideal characteristics for an ALD precursor. researchgate.netdntb.gov.ua It is a solid with a melting point of 82-84°C. sigmaaldrich.com TMA is a pyrophoric liquid with a much lower melting point of 15°C. wikipedia.orgsigmaaldrich.com The growth per cycle (GPC) for AlN deposition using TDMAA and ammonia plasma has been reported at slightly above 1 Å/cycle, while the thermal process yields approximately 0.8 Å/cycle. rsc.org The deposition reactions for TDMAA are self-limiting, which is crucial for achieving the atomic-layer control characteristic of ALD. rsc.org While TMA is also highly reactive, its pyrophoric nature requires more stringent handling procedures. wikipedia.org

Comparison with Other Organoaluminum Precursors and Derivatives

Beyond TMA, the performance of TDMAA can be compared with other organoaluminum compounds, including its own derivatives and alternative non-pyrophoric precursors.

Tris(ethylmethylamido)aluminum(III): This compound is a derivative of TDMAA where one methyl group on each nitrogen atom is replaced by an ethyl group. It has a higher molecular weight and boiling point compared to TDMAA, which could offer greater thermal stability for high-temperature ALD processes. However, like TDMAA, it remains a water-reactive organometallic compound.

Dimethylaluminum isopropoxide (DMAI): Researched as an alternative ALD precursor, DMAI has been used to deposit alucone films at much higher rates than processes using TMA. dntb.gov.ua Studies comparing the blocking of surface reactions showed that DMAI is more easily blocked than TMA, indicating different surface adsorption behavior. researchgate.net

Intramolecularly Stabilized Precursors: To address the pyrophoric nature of TMA, researchers have developed non-pyrophoric, intramolecularly stabilized alternatives. researchgate.net One such example is [3-(dimethylamino)propyl]dimethyl aluminum (DMAD). These precursors are designed to be safer to handle while still producing high-purity Al₂O₃ thin films with ALD-like growth characteristics, making them a viable alternative to industrial TMA-based processes. researchgate.net

Future Research Avenues and Emerging Applications

Rational Design Principles for Next-Generation Organoaluminum Precursors

The design of new organoaluminum precursors is a critical research area aimed at overcoming the limitations of traditional compounds like trimethylaluminum (B3029685) (TMA). The primary goal is to synthesize molecules with tailored properties for specific atomic layer deposition (ALD) and chemical vapor deposition (CVD) applications. Key design principles focus on enhancing thermal stability, increasing volatility, and improving reactivity while minimizing impurities in the deposited films.

A central strategy involves the modification of the ligand environment around the aluminum center. By replacing simple alkyl groups with carefully chosen ligands, researchers can fine-tune the precursor's physical and chemical characteristics. For instance, the use of nitrogen-containing ligands, as in TDMAA itself, is advantageous because the Al-N bonds can be more reactive towards common co-reactants like ammonia (B1221849), and their presence helps to reduce carbon contamination in the resulting films compared to precursors with direct Al-C bonds. aip.orgresearchgate.net

Future design principles are being extended to create heteroleptic complexes, which feature a combination of different ligands on the same metal center. This approach allows for a more nuanced control over the precursor's properties. The identification of intramolecularly donor-stabilized ligands has enabled the development of new aluminum precursors for low-temperature ALD of aluminum oxide (Al2O3) thin films. researchgate.net This strategy involves designing a ligand that contains a donor atom (like oxygen or nitrogen) which can coordinate to the aluminum center, thereby stabilizing the molecule and modulating its reactivity. This "intramolecular stabilization" can lead to precursors with an optimal balance of volatility, stability, and reactivity, which is crucial for achieving high-quality films at lower processing temperatures.

Exploration of Novel Co-reactants and Reaction Systems

While water (H₂O) and ammonia (NH₃) are the conventional co-reactants for depositing aluminum oxide and aluminum nitride (AlN) respectively using TDMAA, research is expanding to include novel co-reactants and advanced reaction systems like plasma-enhanced atomic layer deposition (PE-ALD). aip.orgresearchgate.net The choice of co-reactant and deposition technique significantly influences the reaction mechanisms and the properties of the final material.

The surface chemistry of TDMAA has been studied in detail, revealing complex reaction pathways that facilitate film growth. During deposition, processes such as transamination, β-hydride elimination, and ligand decomposition occur. researchgate.net For example, when TDMAA is used with ammonia, the NH₃ helps in the hydrogenation of the dimethylamido ligands, which aids in their removal and leads to higher purity AlN films.

One area of exploration is the use of alternative nitrogen sources. Research has demonstrated the use of hydrazine (B178648) (N₂H₄) as a co-reactant with TDMAA to deposit polycrystalline AlN films at temperatures below 400°C. The use of more reactive nitrogen sources, particularly in plasma-enhanced systems, can further reduce deposition temperatures and minimize impurities. PE-ALD using a nitrogen plasma with TDMAA is a promising route for depositing high-quality AlN films with low carbon content, something that is challenging to achieve with thermal processes alone. aip.orgresearchgate.net

The table below summarizes the established and emerging co-reactants for TDMAA.

| Co-reactant | Deposition Method | Resulting Film | Key Research Finding |

| Water (H₂O) | Thermal ALD | Aluminum Oxide (Al₂O₃) | Enables deposition of nearly pure Al₂O₃ films with only ~1% carbon impurity after surface sputtering. aip.org |

| Ammonia (NH₃) | Thermal ALD / PE-ALD | Aluminum Nitride (AlN) | Interaction with NH₃ enhances hydrogenation of ligands, improving film quality. researchgate.net |

| Hydrazine (N₂H₄) | CVD | Aluminum Nitride (AlN) | Allows for the deposition of polycrystalline AlN films at relatively low temperatures (<400°C). |

| Nitrogen Plasma | PE-ALD | Aluminum Nitride (AlN) | Offers a pathway to high-purity AlN films at reduced temperatures. aip.orgresearchgate.net |

Development of Advanced Materials Beyond Binary Films

The application of TDMAA is expanding from the deposition of simple binary compounds like Al₂O₃ and AlN to the creation of more complex and functional materials. This includes ternary compounds, nanolaminates, and doped films with precisely engineered properties for specific applications.

An emerging area is the fabrication of composite materials or nanolaminates where thin layers of Al₂O₃ grown from TDMAA are combined with other materials. For instance, researchers have demonstrated the ability to fine-tune the electrical properties of materials for advanced detectors. By blending thin films of a specific rare-earth aluminate with additional nanolayers of Al₂O₃, it is possible to precisely control the electrical resistivity over a vast range (from 3.9 × 10⁶ Ω·cm to 1.5 × 10¹¹ Ω·cm). researchgate.net This level of control is critical for developing next-generation devices such as microchannel plates (MCPs). researchgate.net

The low carbon contamination achievable with TDMAA makes it an attractive precursor for these advanced applications, where material purity is paramount to performance. aip.org Future research will likely focus on combining TDMAA-derived layers with a wider range of materials, including other oxides, nitrides, and even metallic layers, to create multifunctional material stacks for applications in memory devices, advanced transistors, and energy storage.

Integration of Tris(dimethylamido)aluminum(III) in Complex Device Architectures and Novel Technologies

The high-quality films deposited using TDMAA are being integrated into a variety of complex device architectures, driving innovation in several technological fields. Its utility as a precursor for AlN and Al₂O₃ makes it relevant for applications requiring high-power electronics, piezoelectric devices, and advanced sensors. researchgate.net

The properties of AlN films, such as high thermal conductivity and a wide bandgap, make them suitable for high-power electronic devices where efficient heat dissipation is crucial. The ability to deposit high-purity AlN using TDMAA at lower temperatures is beneficial for integrating these films onto temperature-sensitive substrates. researchgate.net Furthermore, the piezoelectric properties of AlN are exploited in radio frequency (RF) filters for wireless communications and in various sensors and actuators.

In the realm of energy technology, ALD-coatings are being explored to enhance the performance and lifespan of materials used in Li-ion batteries. Thin, conformal coatings of Al₂O₃ can act as a protective barrier on electrode surfaces, preventing degradation from the electrolyte. researchgate.net The precise thickness control offered by ALD using precursors like TDMAA is essential for creating these ultrathin protective layers without impeding ion transport.

Moreover, TDMAA-derived materials are finding use in advanced detectors. As mentioned, Al₂O₃ layers are being used to tune the resistive properties of materials for microchannel plates, which are critical components in night-vision devices, mass spectrometers, and medical imaging systems. researchgate.net The development of highly resistive materials with a low thermal coefficient of resistance is a key outcome of this research. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro